molecular formula C18H23N5O2 B2527713 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione CAS No. 378209-86-0

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2527713
CAS No.: 378209-86-0
M. Wt: 341.415
InChI Key: FEWOUAQRHIMFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The specific safety and hazard information for “7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione” is not available in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with benzyl bromide and butylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular functions. For example, it may inhibit purine nucleoside phosphorylase, leading to altered nucleotide metabolism and affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and butylamino groups contributes to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

7-benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-5-11-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWOUAQRHIMFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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